7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize efficiency and minimize waste. Industrial methods also focus on the scalability and cost-effectiveness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex spirocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different oxidation states and functional group modifications .
Scientific Research Applications
7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
7’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one: Another spirocyclic compound with similar structural features but different biological activities.
7-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-ol: A related compound with a different spirocyclic framework and functional groups.
Uniqueness
7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7BrO3 |
---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
7'-bromospiro[cyclopropane-1,4'-isochromene]-1',3'-dione |
InChI |
InChI=1S/C11H7BrO3/c12-6-1-2-8-7(5-6)9(13)15-10(14)11(8)3-4-11/h1-2,5H,3-4H2 |
InChI Key |
QUFLVZKTNZKOPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)Br)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.